phen-ClA

Description

Properties

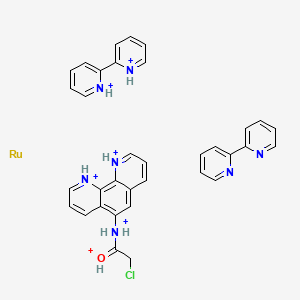

Molecular Formula |

C34H32ClN7ORu+6 |

|---|---|

Molecular Weight |

691.2 g/mol |

IUPAC Name |

(2-chloro-1-oxoniumylideneethyl)-(1,10-phenanthroline-1,10-diium-5-yl)azanium;2-pyridin-1-ium-2-ylpyridin-1-ium;2-pyridin-2-ylpyridine;ruthenium |

InChI |

InChI=1S/C14H10ClN3O.2C10H8N2.Ru/c15-8-12(19)18-11-7-9-3-1-5-16-13(9)14-10(11)4-2-6-17-14;2*1-3-7-11-9(5-1)10-6-2-4-8-12-10;/h1-7H,8H2,(H,18,19);2*1-8H;/p+6 |

InChI Key |

FNYUUIRCGCJFBO-UHFFFAOYSA-T |

Canonical SMILES |

C1=CC=[NH+]C(=C1)C2=CC=CC=[NH+]2.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC2=CC(=C3C=CC=[NH+]C3=C2[NH+]=C1)[NH2+]C(=[OH+])CCl.[Ru] |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Potential of phen-ClA: A Technical Guide for Researchers

A deep dive into the synthesis, applications, and experimental protocols for 5-chloroacetamido-1,10-phenanthroline (phen-ClA), a key reagent for site-specific modification of biomolecules and the study of electron transfer phenomena.

This technical guide is designed for researchers, scientists, and drug development professionals interested in the potential research applications of 5-chloroacetamido-1,10-phenanthroline, commonly referred to as this compound. This specialized chemical reagent has emerged as a valuable tool for the site-specific labeling of peptides and proteins, enabling sophisticated studies of fundamental biological processes such as electron transfer. This document provides a comprehensive overview of its synthesis, key applications, detailed experimental protocols, and the underlying principles of its use.

Core Properties and Synthesis of this compound and its Precursors

The foundational molecule, 1,10-phenanthroline, and its derivatives are widely used in coordination chemistry. For the applications discussed herein, the journey begins with the synthesis of 5-amino-1,10-phenanthroline, the direct precursor to this compound.

Synthesis of 5-amino-1,10-phenanthroline

The synthesis of 5-amino-1,10-phenanthroline is typically achieved through the reduction of 5-nitro-1,10-phenanthroline. A common method involves the use of a reducing agent such as hydrazine hydrate in the presence of a catalyst like Raney nickel[1].

Synthesis of 5-chloroacetamido-1,10-phenanthroline (this compound)

The final step in producing this compound involves the acylation of 5-amino-1,10-phenanthroline with chloroacetyl chloride. This reaction is typically carried out in a suitable solvent like tetrahydrofuran (THF) in the presence of a non-nucleophilic base such as 1,8-Diazabicycloundec-7-ene (DBU) to neutralize the HCl byproduct[2]. The reaction mixture is usually cooled to prevent side reactions, and the product can be purified by recrystallization[2].

Table 1: Physicochemical Properties of this compound and its Precursor

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) |

| 5-amino-1,10-phenanthroline | C₁₂H₉N₃ | 195.22 | White to light yellow crystalline solid | 254-258[3] |

| 5-chloroacetamido-1,10-phenanthroline (this compound) | C₁₄H₁₀ClN₃O | 271.70 | - | - |

Primary Research Application: Site-Specific Peptide Labeling for Electron Transfer Studies

The principal application of this compound lies in its ability to act as a bifunctional linker. The chloroacetamide group provides a reactive handle for covalent attachment to specific amino acid residues, most notably the sulfhydryl group of cysteine. The phenanthroline moiety, on the other hand, is an excellent chelator for transition metals, particularly ruthenium. This dual functionality allows for the creation of peptides and proteins tagged with metal complexes at precise locations.

The most prominent use of this compound is in the synthesis of ruthenium(II) polypyridyl complexes, such as [Ru(bpy)₂(this compound)]²⁺ (where bpy is 2,2'-bipyridine). These complexes possess favorable photophysical and electrochemical properties, making them ideal probes for studying electron transfer processes in biological systems.

Electron Transfer in Peptides

Electron transfer is a fundamental process in numerous biological functions, including photosynthesis, respiration, and DNA repair. The ability to place a photo-excitable electron donor or acceptor at a specific site within a peptide or protein allows researchers to investigate the kinetics and mechanisms of electron transfer through the biomolecular scaffold. Ruthenium polypyridyl complexes, when attached via this compound, can serve as such photo-inducible electron transfer agents.

Experimental Protocols

This section provides a detailed methodology for the key experiments involving this compound, from the synthesis of the ruthenium complex to the labeling of cysteine-containing peptides.

Synthesis of the Ruthenium Complex: [Ru(bpy)₂(this compound)]²⁺

The synthesis of the target ruthenium complex typically involves a multi-step process.

Step 1: Synthesis of the Precursor Complex [Ru(bpy)₂Cl₂] The precursor complex, cis-Ru(bpy)₂Cl₂, can be prepared from RuCl₃·3H₂O and 2,2'-bipyridine in a suitable solvent like dimethylformamide (DMF)[4].

Step 2: Synthesis of [Ru(bpy)₂(5-amino-1,10-phenanthroline)]²⁺ The [Ru(bpy)₂Cl₂] is then reacted with 5-amino-1,10-phenanthroline. The chloride ligands are displaced by the phenanthroline derivative, forming the heteroleptic complex. This reaction is often carried out in a water/ethanol mixture under reflux[5][6]. The product is typically precipitated as a hexafluorophosphate (PF₆⁻) salt.

Step 3: Acylation to form [Ru(bpy)₂(this compound)]²⁺ The amino group of the coordinated phenanthroline is then acylated using chloroacetyl chloride in the presence of a base.

A detailed, consolidated protocol for this specific final step was not available in the searched literature, but it would logically follow standard acylation procedures for amines.

Protocol for Cysteine-Containing Peptide Labeling

This protocol outlines the procedure for the site-specific labeling of a peptide containing a cysteine residue with the [Ru(bpy)₂(this compound)]²⁺ complex.

Materials:

-

Cysteine-containing peptide

-

--INVALID-LINK--₂

-

Buffer solution (e.g., 100 mM Tris buffer, pH 8.2)[7]

-

Dimethylformamide (DMF)

-

Desalting column

-

High-Performance Liquid Chromatography (HPLC) system for purification

-

Mass spectrometer for characterization

Procedure:

-

Dissolve the cysteine-containing peptide in the buffer solution.

-

Dissolve the --INVALID-LINK--₂ complex in a minimal amount of DMF.

-

Add the solution of the ruthenium complex to the peptide solution. The chloroacetamide group of the complex will react with the thiol group of the cysteine residue.

-

Allow the reaction to proceed for a set time (e.g., 3 hours) with gentle stirring[7].

-

Remove the excess, unreacted ruthenium complex using a desalting column[7].

-

Purify the labeled peptide using preparative reverse-phase HPLC. A focused gradient can be developed to achieve optimal separation[8].

-

Characterize the purified labeled peptide by mass spectrometry to confirm the covalent attachment of the ruthenium complex.

Table 2: Quantitative Data for Peptide Labeling and Electron Transfer Studies

| Parameter | Typical Value/Range | Reference |

| Peptide Labeling | ||

| Labeling Reaction pH | 8.2 | [7] |

| Labeling Reaction Time | 3 hours | [7] |

| Electron Transfer | ||

| Binding Constant (Kₑ) of similar Ru(phen)₂dppz²⁺ to DNA | (3.2 ± 0.1) x 10⁶ M⁻¹ | [9] |

| Rate of electron transfer | Can be in the picosecond range depending on the system |

Note: Specific quantitative data for the yield of the peptide labeling reaction with [Ru(bpy)₂(this compound)]²⁺ and the quantum yield of electron transfer for this specific adduct were not found in the provided search results. The binding constant is for a related ruthenium-phenanthroline complex interacting with DNA and is provided for context.

Visualizing Workflows and Pathways

Diagrams created using the DOT language can effectively illustrate the experimental workflows and the fundamental process of electron transfer.

Synthesis Workflow

Caption: Synthesis workflow for this compound and its ruthenium complex.

Peptide Labeling and Purification Workflow

Caption: Experimental workflow for peptide labeling and purification.

Photo-induced Electron Transfer Pathway

Caption: Simplified diagram of a photo-induced electron transfer pathway.

Conclusion and Future Directions

5-chloroacetamido-1,10-phenanthroline (this compound) is a highly valuable reagent for the site-specific modification of peptides and proteins. Its primary application in forming ruthenium complexes for the study of electron transfer has provided significant insights into this fundamental biological process. The detailed protocols and workflows provided in this guide offer a starting point for researchers looking to utilize this powerful tool in their own investigations.

Future research may focus on expanding the repertoire of metal complexes that can be attached using this compound, developing new analytical techniques for monitoring electron transfer in real-time within living cells, and applying this technology to understand the role of electron transfer in various disease states. The continued exploration of this compound and its derivatives promises to further unravel the complexities of biological electron transport.

References

- 1. journal.uctm.edu [journal.uctm.edu]

- 2. sphinxsai.com [sphinxsai.com]

- 3. chembk.com [chembk.com]

- 4. scholarworks.uark.edu [scholarworks.uark.edu]

- 5. Synthesis and Characterization of Ruthenium(II) Phenanthroline Complexes Containing Quaternary Amine Substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. A facile and versatile methodology for cysteine specific labeling of proteins with octahedral polypyridyl d6 metal complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. mdpi.com [mdpi.com]

Core Technical Guide: Solubility and Stability of Conjugated Linoleic Acid (CLA)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Conjugated Linoleic Acid (CLA) refers to a group of positional and geometric isomers of linoleic acid, with the most common being cis-9, trans-11 and trans-10, cis-12 CLA. These fatty acids are of significant interest in the pharmaceutical and nutraceutical industries due to their potential biological activities. This guide provides a comprehensive overview of the core physicochemical properties of CLA, focusing on its solubility and stability, crucial parameters for formulation development, and ensuring therapeutic efficacy and shelf-life. While the initial query mentioned "phen-ClA," extensive database searches did not yield significant information on a phenol-conjugated derivative of CLA. Therefore, this document will focus on the well-documented properties of Conjugated Linoleic Acid.

Solubility Profile of Conjugated Linoleic Acid

The solubility of CLA is a critical factor in its absorption, bioavailability, and formulation into various delivery systems. As a lipid, its solubility is dictated by the polarity of the solvent.

Quantitative Solubility Data

The following table summarizes the solubility of CLA in various solvents.

| Solvent System | Solubility | Remarks |

| Ethanol | ≥ 100 mg/mL | High solubility in polar organic solvents. |

| DMSO (Dimethyl Sulfoxide) | ≥ 100 mg/mL | High solubility in polar aprotic solvents. |

| Dimethyl Formamide | ≥ 100 mg/mL | High solubility in polar aprotic solvents. |

| PBS (Phosphate-Buffered Saline), pH 7.2 | ~100 µg/mL | Sparingly soluble in aqueous buffers.[1] |

| 0.15 M Tris-HCl, pH 8.5 | ~1 mg/mL | Solubility in aqueous buffers can be enhanced by dilution from an ethanolic stock solution.[1] |

| Water | Insoluble | As a lipid, CLA is immiscible with water. |

| Chloroform | Soluble | High solubility in non-polar organic solvents. |

| Benzene | Soluble | High solubility in non-polar organic solvents. |

Experimental Protocol for Solubility Determination

A common method for determining the solubility of lipids like CLA is the shake-flask method.

Objective: To determine the saturation solubility of CLA in a given solvent.

Materials:

-

Conjugated Linoleic Acid (CLA)

-

Selected solvents (e.g., ethanol, water, chloroform)

-

Analytical balance

-

Vortex mixer

-

Shaking incubator or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or Gas Chromatography (GC) system with a Flame Ionization Detector (FID)

-

Syringe filters (0.45 µm)

Procedure:

-

Add an excess amount of CLA to a known volume of the selected solvent in a sealed vial.

-

Vortex the mixture vigorously for 2 minutes to facilitate initial dissolution.

-

Place the vials in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.

-

After incubation, centrifuge the samples at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved CLA.

-

Carefully collect an aliquot of the supernatant, ensuring no solid material is disturbed.

-

Filter the supernatant through a 0.45 µm syringe filter to remove any remaining particulates.

-

Dilute the filtered solution with an appropriate solvent (e.g., the same solvent used for dissolution or a mobile phase component) to a concentration within the calibrated range of the analytical method.

-

Quantify the concentration of CLA in the diluted sample using a validated HPLC or GC method.

-

Calculate the original concentration in the saturated solution to determine the solubility.

Stability Profile of Conjugated Linoleic Acid

The stability of CLA is a major consideration, as its conjugated double bond system is susceptible to oxidation, which can lead to degradation and loss of biological activity.

Quantitative Stability Data

The stability of CLA is often assessed by its resistance to oxidation under various conditions.

| Stability Parameter | Condition | Observation |

| Storage Stability (in Ethanol) | -20°C | Stable for ≥ 2 years.[1] |

| Aqueous Solution Stability | Room Temperature | Not recommended for storage for more than one day.[1] |

| Oxidative Stability | Air, 50°C | Rapid oxidation, with over 80% degraded within 110 hours. |

| Isomer-Specific Oxidative Stability | Air, 50°C | cis,cis-CLA isomers are the most unstable, followed by cis,trans-CLA isomers. trans,trans-CLA isomers are relatively stable. |

Experimental Protocols for Stability Assessment

2.2.1. Oxidative Stability Determination using the Rancimat Method

The Rancimat method is an accelerated oxidation test that determines the induction period of fats and oils.

Objective: To assess the oxidative stability of CLA by measuring its induction period.

Materials:

-

Rancimat instrument

-

CLA sample

-

Purified air source

Procedure:

-

Weigh a specified amount of the CLA sample (typically 2.5-5 g) into the reaction vessel of the Rancimat instrument.

-

Place the vessel in the heating block of the instrument, set to a specific temperature (e.g., 100-120 °C).

-

A continuous stream of purified air is passed through the sample at a constant flow rate.

-

The volatile oxidation products are carried by the airflow into a measuring vessel containing deionized water.

-

The instrument continuously measures the conductivity of the water.

-

The induction period is the time until a rapid increase in conductivity is detected, which corresponds to the formation of volatile carboxylic acids, indicating the onset of rapid oxidation. A longer induction period signifies greater oxidative stability.

2.2.2. Determination of Peroxide Value (PV)

The Peroxide Value is a measure of the primary oxidation products (peroxides and hydroperoxides) in a lipid.

Objective: To quantify the extent of primary oxidation in a CLA sample.

Materials:

-

CLA sample

-

Acetic acid-chloroform solvent

-

Saturated potassium iodide (KI) solution

-

Standardized sodium thiosulfate (Na₂S₂O₃) solution (0.01 N or 0.1 N)

-

Starch indicator solution (1%)

Procedure:

-

Accurately weigh about 5 g of the CLA sample into a flask.

-

Add 30 mL of the acetic acid-chloroform solvent and swirl to dissolve the sample.

-

Add 0.5 mL of saturated KI solution, swirl, and let it stand in the dark for exactly 1 minute.

-

Add 30 mL of deionized water and shake vigorously.

-

Titrate the liberated iodine with the standardized sodium thiosulfate solution, with constant and vigorous shaking, until the yellow iodine color almost disappears.

-

Add 0.5 mL of starch indicator solution, which will turn the solution blue.

-

Continue the titration until the blue color disappears completely.

-

A blank titration is performed under the same conditions without the CLA sample.

-

The Peroxide Value is calculated in milliequivalents of active oxygen per kilogram of sample (meq/kg).

Signaling Pathways and Mechanisms of Action

CLA is known to exert its biological effects by modulating several key signaling pathways, primarily through its interaction with Peroxisome Proliferator-Activated Receptors (PPARs).

PPAR Signaling Pathway

CLA isomers are ligands and activators of PPARs, particularly PPARα and PPARγ. This interaction is central to many of the observed physiological effects of CLA.

CLA activates PPARs, leading to changes in gene expression.

Experimental Workflow for Analyzing Gene Expression Changes

To investigate the effects of CLA on gene expression downstream of PPAR activation, a typical experimental workflow would involve cell culture, treatment, RNA extraction, and quantitative PCR.

Workflow for studying CLA's effect on gene expression.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of Conjugated Linoleic Acid. The data and protocols presented are essential for researchers and professionals in drug development to effectively formulate and handle CLA to preserve its biological activity. The susceptibility of CLA to oxidation underscores the importance of appropriate storage and handling conditions, as well as the potential need for the inclusion of antioxidants in formulations. Further research into nanoemulsions and other advanced delivery systems may help overcome the challenges associated with the poor aqueous solubility of CLA.

References

Spectroscopic Characterization of 9-Chlorophenanthrene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth overview of the spectroscopic characterization of 9-chlorophenanthrene, a chlorinated polycyclic aromatic hydrocarbon (PAH). Chlorinated PAHs are of significant interest due to their environmental persistence and potential biological activity. Understanding their structural and electronic properties through various spectroscopic techniques is crucial for assessing their impact and potential applications. This document outlines the key spectroscopic data and experimental methodologies for the comprehensive analysis of 9-chlorophenanthrene.

Mass Spectrometry

Mass spectrometry is a fundamental technique for determining the molecular weight and fragmentation pattern of a compound, confirming its elemental composition.

Data Presentation

Table 1: Mass Spectrometry Data for 9-Chlorophenanthrene

| Parameter | Value |

| Molecular Formula | C₁₄H₉Cl |

| Molecular Weight | 212.67 g/mol |

| Major Mass Fragments (m/z) | 212 (M+), 214, 176[1] |

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

A common method for the analysis of semi-volatile organic compounds like 9-chlorophenanthrene is Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

-

Sample Preparation: A dilute solution of 9-chlorophenanthrene is prepared in a volatile organic solvent such as dichloromethane or hexane.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an EI source is used.

-

GC Separation:

-

Column: A non-polar capillary column (e.g., DB-5ms) is typically used.

-

Injection: A small volume (e.g., 1 µL) of the sample is injected in splitless mode to maximize sensitivity.

-

Oven Program: The oven temperature is ramped to ensure separation from other components and optimal peak shape for 9-chlorophenanthrene. A typical program might start at 60°C, hold for 2 minutes, then ramp at 10°C/min to 300°C and hold for 10 minutes.

-

-

Mass Spectrometry:

-

Ionization: The eluted compound is bombarded with a beam of electrons (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The abundance of each ion is measured to generate a mass spectrum.

-

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational frequencies of bonds within a molecule, providing valuable information about the functional groups present.

Data Presentation

Table 2: Key FT-IR Absorption Bands for 9-Chlorophenanthrene

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~3050 | C-H stretch (aromatic) |

| ~1600-1450 | C=C stretch (aromatic) |

| ~870 | C-H out-of-plane bend (aromatic) |

| ~750 | C-Cl stretch |

Note: The precise peak positions can be found in the NIST Gas-Phase IR Spectrum for 9-chlorophenanthrene.[2]

Experimental Protocol: Fourier Transform Infrared (FT-IR) Spectroscopy

For solid samples like 9-chlorophenanthrene, the KBr pellet method is a standard technique.

-

Sample Preparation:

-

Approximately 1-2 mg of 9-chlorophenanthrene is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

-

The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

-

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is used.

-

Data Acquisition:

-

A background spectrum of a pure KBr pellet is collected to subtract the absorbance of the matrix and atmospheric components (e.g., CO₂, H₂O).

-

The KBr pellet containing the sample is placed in the sample holder.

-

The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, enabling the elucidation of its precise structure.

Data Presentation

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for 9-Chlorophenanthrene

| Nucleus | Predicted Chemical Shift (ppm) |

| ¹H (Aromatic) | 7.5 - 8.8 |

| ¹³C (Aromatic) | 122 - 135 |

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation:

-

Approximately 5-10 mg of 9-chlorophenanthrene for ¹H NMR (or 20-50 mg for ¹³C NMR) is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

-

A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).

-

The solution is transferred to a 5 mm NMR tube.

-

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

Data Acquisition:

-

The spectrometer is tuned and the magnetic field is shimmed to achieve high homogeneity.

-

For ¹H NMR, a standard pulse sequence is used to acquire the free induction decay (FID).

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each unique carbon atom.

-

The FIDs are Fourier transformed to generate the NMR spectra.

-

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which is particularly useful for conjugated systems like phenanthrene.

Data Presentation

Table 4: Expected UV-Vis Absorption Maxima for 9-Chlorophenanthrene in Ethanol

| Expected λmax (nm) |

| ~252 |

| ~275 |

| ~295 |

| ~330 |

| ~346 |

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: A dilute solution of 9-chlorophenanthrene is prepared in a UV-transparent solvent, such as ethanol or cyclohexane. The concentration is adjusted to ensure the absorbance falls within the linear range of the instrument (typically 0.1 - 1.0).

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

-

Data Acquisition:

-

A cuvette containing the pure solvent is placed in the reference beam path to serve as a blank.

-

A matched cuvette containing the sample solution is placed in the sample beam path.

-

The absorbance spectrum is recorded over a range of wavelengths, typically from 200 to 400 nm.

-

Visualizations

Signaling Pathways and Workflows

While specific signaling pathways involving 9-chlorophenanthrene are not well-documented, chlorinated PAHs are known to interact with biological systems, often through mechanisms involving the aryl hydrocarbon receptor (AhR).[5] The following diagram illustrates a generalized pathway for the biological effect of a chlorinated aromatic hydrocarbon.

The following diagram illustrates the general experimental workflow for the spectroscopic characterization of a compound like 9-chlorophenanthrene.

Conclusion

The combination of mass spectrometry, FT-IR, NMR, and UV-Vis spectroscopy provides a comprehensive characterization of 9-chlorophenanthrene. This guide summarizes the expected data and provides standardized protocols for obtaining high-quality spectroscopic information. Such data is essential for the identification, quantification, and assessment of the physicochemical and biological properties of this and related chlorinated polycyclic aromatic hydrocarbons. Further research is warranted to obtain more precise experimental data, particularly for the ¹H NMR and UV-Vis spectra, and to elucidate the specific biological pathways affected by 9-chlorophenanthrene.

References

- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 2. 9-Chlorophenanthrene [webbook.nist.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Differential action of chlorinated polycyclic aromatic hydrocarbons on aryl hydrocarbon receptor-mediated signaling in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Clickable Fatty Acid Analogues: A Comparative Analysis Featuring the Hypothetical phen-ClA

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of clickable fatty acid analogues, powerful tools for the study of lipid metabolism and protein lipidation. We delve into the synthesis, experimental protocols, and comparative analysis of commonly used analogues, with a special focus on a hypothetical novel analogue, phenanthroline-conjugated linoleic acid (phen-ClA). This document is intended to serve as a practical resource for researchers in chemical biology, proteomics, and drug discovery, offering detailed methodologies and a critical evaluation of the available tools. Quantitative data is summarized in comparative tables, and key cellular pathways amenable to study with these analogues are visualized.

A Note on "this compound": The term "this compound" does not correspond to a currently recognized or commercially available clickable fatty acid analogue. Based on the user's query, we have conceptualized "this compound" as a novel probe integrating a phenanthroline moiety, a conjugated linoleic acid (CLA) backbone, and a clickable handle. This guide will therefore discuss the established analogues and provide a theoretical framework for the synthesis and potential applications of this hypothetical "this compound," offering a forward-looking perspective on the design of new chemical biology tools.

Introduction to Clickable Fatty Acid Analogues

The covalent attachment of fatty acids to proteins, known as fatty acylation, is a critical post-translational modification that governs protein localization, stability, and function. The study of these modifications and the broader field of lipid metabolism has been significantly advanced by the development of bioorthogonal chemical reporters, particularly clickable fatty acid analogues. These analogues contain a "clickable" functional group, typically a terminal alkyne or an azide, which allows for their detection and enrichment via highly specific and efficient click chemistry reactions.

The most common click reaction employed is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole linkage. An alternative, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), circumvents the need for a cytotoxic copper catalyst, making it suitable for live-cell imaging.

This guide will focus on the comparison of established clickable fatty acid analogues and introduce the concept of a novel, multifunctional probe, "this compound".

Comparative Analysis of Clickable Fatty Acid Analogues

The choice of a clickable fatty acid analogue depends on the specific biological question, the fatty acid of interest, and the experimental system. The most widely used analogues are derivatives of palmitic acid and myristic acid, reflecting the prevalence of S-palmitoylation and N-myristoylation.

Commonly Used Clickable Fatty Acid Analogues

Below is a table summarizing the properties of frequently used clickable fatty acid analogues.

| Analogue Name | Parent Fatty Acid | Clickable Handle | Key Applications | Notes |

| Yn-Palmitate (YnPal) | Palmitic Acid | Terminal Alkyne | Profiling of S-palmitoylated proteins, studying dynamic palmitoylation. | Most widely used analogue for studying protein palmitoylation. |

| Az-Palmitate (AzPal) | Palmitic Acid | Azide | Alternative to YnPal for CuAAC. | May exhibit lower metabolic incorporation efficiency compared to YnPal in some systems. |

| Yn-Myristate (YnMyr) | Myristic Acid | Terminal Alkyne | Studying N-myristoylation of proteins. | Used to investigate co- and post-translational myristoylation. |

| Yn-Stearate (YnSte) | Stearic Acid | Terminal Alkyne | Investigating protein acylation with longer-chain fatty acids. | Can be used to study specificity of acyltransferases. |

| Yn-Arachidonic Acid (YnAA) | Arachidonic Acid | Terminal Alkyne | Probing the metabolism and signaling of polyunsaturated fatty acids. | Useful for studying eicosanoid signaling pathways. |

Quantitative Comparison of Labeling Efficiency

| Comparison | Parameter | Observation | Citation |

| Alkyne vs. Azide Handle | Proteomic Identifications | Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with alkyne-biotin probes generally yields a higher number of identified proteins compared to strain-promoted azide-alkyne cycloaddition (SPAAC) with azide-biotin probes.[1][2] | [1][2] |

| CuAAC vs. SPAAC | Labeling Efficiency | CuAAC is often reported to have a higher labeling efficiency in proteomic studies.[1][2] | [1][2] |

| Saturated vs. Unsaturated Analogues | Metabolic Incorporation | The efficiency of incorporation can be cell-type and enzyme-specific. Competition assays are often required to validate specificity.[3] | [3] |

The Hypothetical "this compound": A Novel Multifunctional Probe

We propose "this compound" as a clickable fatty acid analogue of conjugated linoleic acid (CLA) featuring a phenanthroline moiety. This novel probe would offer unique functionalities for advanced applications in chemical biology.

Conceptual Structure of this compound

The proposed structure of this compound would consist of three key components:

-

Conjugated Linoleic Acid (CLA) Backbone: A C18 fatty acid with two conjugated double bonds, known for its diverse biological activities.

-

Phenanthroline Moiety: A rigid, planar heterocyclic aromatic compound known for its ability to chelate metal ions and intercalate into DNA.[4]

-

Clickable Handle: A terminal alkyne or azide group to enable bioorthogonal ligation.

Proposed Synthesis of this compound (Theoretical)

The synthesis of this compound would be a multi-step process. A plausible, though theoretical, synthetic route is outlined below:

-

Synthesis of a Functionalized Phenanthroline: Start with a commercially available phenanthroline derivative containing a reactive group (e.g., an amino or carboxyl group) that can be used for conjugation.

-

Synthesis of a Clickable Conjugated Linoleic Acid: Synthesize a CLA derivative with a terminal alkyne or azide at a position that does not interfere with its metabolic processing. This could be achieved by modifying a commercially available CLA isomer or through a total synthesis approach.

-

Conjugation of Phenanthroline to Clickable CLA: Couple the functionalized phenanthroline to the clickable CLA derivative using standard bioconjugation techniques, such as amide bond formation.

Potential Advantages and Applications of this compound

-

Dual-Mode Detection: The phenanthroline moiety could serve as a fluorescent reporter or a metal-chelating tag, allowing for detection methods beyond the click reaction.

-

Targeted Delivery: The phenanthroline group could be used to target the fatty acid analogue to specific cellular compartments or to interact with specific metal-containing proteins.

-

Probing Lipid-DNA Interactions: The DNA-intercalating properties of phenanthroline could be exploited to study the role of fatty acids in the nucleus and their potential influence on gene expression.

-

Investigating Metalloenzymes: The metal-chelating ability of this compound could be used to probe the active sites of metalloenzymes involved in lipid metabolism.

Experimental Protocols

General Protocol for Metabolic Labeling with Clickable Fatty Acids

This protocol provides a general workflow for labeling cultured cells with clickable fatty acid analogues. Optimization will be required for specific cell lines and analogues.

-

Cell Culture: Plate cells in appropriate growth medium and culture until they reach the desired confluency.

-

Fatty Acid-Free Medium: Replace the growth medium with fatty acid-free medium to enhance the uptake of the clickable analogue.

-

Metabolic Labeling: Add the clickable fatty acid analogue to the medium at a final concentration typically ranging from 25 to 100 µM. Incubate for a period of 4 to 24 hours.

-

Cell Lysis: Wash the cells with PBS and lyse them in a suitable lysis buffer containing protease inhibitors.

-

Click Chemistry Reaction: Perform the CuAAC or SPAAC reaction by adding the appropriate reagents (e.g., biotin-azide or biotin-alkyne, copper sulfate, and a reducing agent for CuAAC) to the cell lysate.

-

Downstream Analysis: The labeled proteins can then be analyzed by various methods, including:

-

SDS-PAGE and Western Blotting: For visualization of labeled proteins.

-

Affinity Purification: Using streptavidin beads to enrich for biotin-tagged proteins.

-

Mass Spectrometry: For identification and quantification of labeled proteins and their sites of modification.

-

Theoretical Synthesis Protocol for this compound

This is a conceptual protocol and would require significant optimization and characterization.

Step 1: Synthesis of an Amine-Functionalized Phenanthroline.

-

React 1,10-phenanthroline with a suitable reagent to introduce an amino group at a specific position, for example, via nitration followed by reduction.

Step 2: Synthesis of an Alkyne-Modified Conjugated Linoleic Acid.

-

Starting from a commercially available CLA isomer, protect the carboxylic acid group.

-

Introduce a terminal alkyne at the omega-end of the fatty acid chain using a suitable multi-step synthetic route.

-

Deprotect the carboxylic acid.

Step 3: Conjugation of Phenanthroline and Clickable CLA.

-

Activate the carboxylic acid of the alkyne-modified CLA using a carbodiimide coupling agent (e.g., EDC/NHS).

-

React the activated CLA with the amine-functionalized phenanthroline to form a stable amide bond.

-

Purify the final product, this compound, using column chromatography or HPLC.

Visualization of Signaling Pathways

Clickable fatty acid analogues are invaluable tools for dissecting the role of lipid modifications in cellular signaling. Below are Graphviz diagrams illustrating key signaling pathways where these analogues can be applied.

Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway is crucial for embryonic development and tissue homeostasis. The Hh protein itself is dually lipidated with cholesterol and palmitate, modifications essential for its signaling activity.

Wnt Signaling Pathway

Wnt proteins are a family of secreted lipid-modified signaling proteins that play critical roles in embryogenesis and cancer. Palmitoylation of Wnt proteins is essential for their secretion and activity.

GPCR Signaling and Fatty Acylation

Many G-protein coupled receptors (GPCRs) and their associated G proteins are palmitoylated. This modification influences their localization to specific membrane microdomains and their interaction with downstream effectors.

Conclusion

Clickable fatty acid analogues have revolutionized our ability to study lipid metabolism and protein lipidation. While a range of powerful tools already exists, there is still room for the development of novel probes with enhanced functionalities. The conceptual "this compound" presented here illustrates how the integration of different chemical moieties could lead to next-generation tools for dissecting complex biological processes. This guide provides a solid foundation for both utilizing existing clickable fatty acid analogues and envisioning the future of chemical biology probe design.

References

- 1. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Click-chemistry-based protocol to quantitatively assess fatty acid uptake by Mycobacterium tuberculosis in axenic culture and inside mouse macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Rapid and selective detection of fatty acylated proteins using ω-alkynyl-fatty acids and click chemistry - PMC [pmc.ncbi.nlm.nih.gov]

biological targets of phen-ClA probe

An in-depth analysis of the publicly available scientific literature and chemical databases did not yield specific information for a probe designated as "phen-ClA." This suggests that "this compound" may be a novel or highly specialized chemical probe with limited public documentation, or alternatively, it could be an internal designation or an abbreviation used within a specific research group or institution.

To provide a comprehensive technical guide on the biological targets of the this compound probe as requested, it is imperative to first precisely identify the molecule . The biological targets of a chemical probe are intrinsically linked to its unique chemical structure. Without this foundational information, a detailed and accurate guide on its interactions with biological systems cannot be compiled.

Therefore, to proceed with this request, additional details are required to unambiguously identify the this compound probe. The following information would be highly beneficial:

-

Chemical Structure: The definitive chemical structure of the this compound probe.

-

Key Publication: The primary research article or patent that describes the synthesis and initial characterization of the this compound probe.

-

Research Context: The area of biological research or the specific cellular process that this compound is designed to investigate.

Once the specific identity of the this compound probe is established, a thorough investigation into its biological targets, including the compilation of quantitative data, experimental protocols, and the visualization of relevant signaling pathways, can be effectively conducted.

Unveiling the Toxicological Profile of p-Chloroamphetamine (PCA): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the safety and toxicity data for p-chloroamphetamine (PCA), a compound often referred to by the abbreviation phen-ClA in some contexts. PCA is a substituted amphetamine that acts as a potent serotonin-norepinephrine-doping releasing agent and is widely recognized for its selective neurotoxicity towards serotonergic neurons.[1] Due to these properties, it has been utilized as a research tool to study the serotonergic system.[1] This document synthesizes available preclinical data on the acute and chronic toxicity, neurotoxicity, reproductive toxicity, and potential mechanisms of action of PCA. All quantitative data are presented in structured tables for clarity, and key experimental protocols and signaling pathways are detailed and visualized.

Quantitative Toxicity Data

The following tables summarize the available quantitative data on the toxicity of p-chloroamphetamine.

Table 1: Acute Toxicity

| Species | Route of Administration | LD50 | Reference |

| Rat | Intraperitoneal | 5-10 mg/kg (lethal effects observed) | [2] |

| Mouse | Intraperitoneal | 15 mg/kg (neurotoxic dose) | [3] |

Table 2: Neurotoxicity - Serotonin Depletion

| Species | Dose | Time Point | Brain Region | Serotonin Depletion (%) | Reference |

| Rat | 10 mg/kg | 1 week | Cortical and Hippocampal | 80% | [4] |

| Mouse | 15 mg/kg (x2) | Not specified | Not specified | 37-70% | [3] |

Experimental Protocols

Neurotoxicity Assessment in Rodents

Objective: To evaluate the long-term neurotoxic effects of PCA on serotonergic neurons.

Animal Model: Male Sprague-Dawley rats or Swiss Webster mice.

Experimental Design:

-

Acclimatization: Animals are acclimated to the housing conditions for at least one week prior to the experiment.

-

Dosing: Animals are administered PCA (e.g., 10 mg/kg, intraperitoneally) or saline (control). For mice, a dosing regimen of 15 mg/kg twice has been used.[3]

-

Observation Period: Animals are monitored for a specified period, typically one week or longer, to assess long-term effects.[4]

-

Neurochemical Analysis:

-

Animals are euthanized, and brains are rapidly dissected.

-

Specific brain regions (e.g., cortex, hippocampus, striatum) are isolated.

-

Levels of serotonin (5-HT) and its metabolite 5-hydroxyindoleacetic acid (5-HIAA) are quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.

-

-

Immunohistochemistry:

-

Brain tissue is fixed, sectioned, and stained with antibodies against serotonin or serotonin transporter (SERT) to visualize serotonergic neurons and their projections.

-

A reduction in immunoreactivity indicates neuronal damage.

-

-

Data Analysis: Statistical analysis (e.g., t-test or ANOVA) is used to compare the neurochemical and immunohistochemical findings between PCA-treated and control groups.

Experimental workflow for assessing p-chloroamphetamine neurotoxicity.

Signaling Pathways in PCA-Induced Neurotoxicity

The precise mechanisms underlying PCA-induced neurotoxicity are complex and not fully elucidated. However, evidence suggests a multi-faceted process involving serotonin release, dopamine, and metabolic activation.

Proposed Mechanism of Serotonergic Neurotoxicity

-

Uptake and Serotonin Release: PCA is taken up into serotonergic neurons via the serotonin transporter (SERT).[5] This leads to a massive and sustained release of serotonin into the synaptic cleft.[5]

-

Role of Endogenous Serotonin: The neurotoxic effects of PCA appear to be dependent on the presence of endogenous serotonin.[6] Depletion of serotonin prior to PCA administration protects against its neurotoxic effects.[6][7]

-

Involvement of Dopamine: Dopamine also plays a role in PCA-induced neurotoxicity.[1] The exact mechanism of its involvement is still under investigation but may be related to oxidative stress.

-

Metabolic Activation: It is hypothesized that PCA is metabolically activated to form reactive intermediates that contribute to its neurotoxicity.[8] This activation may occur in both the liver and the brain.[8]

-

Oxidative Stress and Neuronal Damage: The excessive release of neurotransmitters and the formation of reactive metabolites are thought to induce oxidative stress, leading to damage and degeneration of serotonergic nerve terminals.

Proposed signaling pathway for PCA-induced serotonergic neurotoxicity.

Reproductive and Developmental Toxicity

Studies in female rats have shown that PCA can have adverse effects on the reproductive system. A single intraperitoneal injection of 10 mg/kg of PCA in 30-day-old female rats resulted in:

-

A decrease in serotonin concentration in the hypothalamus and ovary.

-

A reduction in serum estradiol levels.

-

Increased follicular atresia.

-

Induction of apoptosis in granulosa cells, as indicated by an increase in TUNEL-positive cells and Bax expression.[1]

These findings suggest that PCA can disrupt the serotonergic system in the hypothalamus and ovary, leading to negative impacts on follicular development and estradiol production.[1]

Experimental Protocol for Reproductive Toxicity Assessment

Objective: To investigate the effects of PCA on follicular development and apoptosis in granulosa cells.

Animal Model: Prepubertal female rats (e.g., 30 days old).

Experimental Design:

-

Dosing: A single intraperitoneal injection of PCA (10 mg/kg) is administered.

-

Euthanasia: Animals are euthanized at specific time points after treatment (e.g., 48 and 120 hours).[1]

-

Hormone Analysis: Serum is collected for the measurement of estradiol concentrations.

-

Histological Analysis: Ovaries are collected, fixed, and processed for histological examination to assess follicular development and atresia.

-

Apoptosis Detection:

-

TUNEL Assay: Ovarian sections are subjected to the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay to detect apoptotic cells.

-

Immunohistochemistry: Expression of pro-apoptotic proteins, such as Bax, is evaluated by immunohistochemistry.

-

-

Neurochemical Analysis: Hypothalamus and ovarian tissues are collected to measure serotonin concentrations.

Genotoxicity and Carcinogenicity

There is a lack of publicly available data from standard genotoxicity assays such as the Ames test or in vivo micronucleus assays for p-chloroamphetamine. Similarly, long-term carcinogenicity bioassays in rodents have not been reported in the reviewed literature. This represents a significant data gap in the toxicological profile of PCA.

Conclusion

p-Chloroamphetamine is a potent serotonergic neurotoxin that causes long-lasting depletion of serotonin in the brain. Its mechanism of toxicity is complex, involving the serotonin transporter, endogenous serotonin, and dopamine, as well as metabolic activation to reactive intermediates. In addition to its neurotoxic effects, PCA has been shown to have adverse effects on the female reproductive system in rats. Significant data gaps remain regarding its genotoxic and carcinogenic potential. This technical guide provides a summary of the current understanding of PCA's safety and toxicity profile to inform researchers and drug development professionals. Further studies are warranted to fully characterize the toxicological risks associated with this compound.

References

- 1. para-Chloroamphetamine - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. 2024.sci-hub.box [2024.sci-hub.box]

- 4. Behavioral, biochemical and neurotoxicological actions of the alpha-ethyl homologue of p-chloroamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of p-chloroamphetamine on brain serotonin neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The neurotoxic effects of p-chloroamphetamine in rat brain are blocked by prior depletion of serotonin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Depletion of serotonin using p-chlorophenylalanine (PCPA) and reserpine protects against the neurotoxic effects of p-chloroamphetamine (PCA) in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Metabolic activation of the serotonergic neurotoxin para-chloroamphetamine to chemically reactive intermediates by hepatic and brain microsomal preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Live-Cell Labeling with Fluorescently-Tagged Conjugated Linoleic Acid (CLA)

A Note on Terminology: The following protocol for "phen-ClA" is based on the strong likelihood of it being a typographical error for Conjugated Linoleic Acid (CLA), a well-researched fatty acid. Currently, there is no established reagent or protocol in scientific literature under the name "this compound". This document provides a detailed protocol for labeling live cells using a fluorescently-tagged CLA analog, a standard method for tracking fatty acid uptake and distribution.

Introduction

Conjugated Linoleic Acids (CLAs) are a family of positional and geometric isomers of linoleic acid that are of significant interest to researchers in metabolism, oncology, and immunology. Understanding the cellular uptake, trafficking, and mechanism of action of CLA is crucial for elucidating its biological functions and therapeutic potential. This application note provides a detailed protocol for the fluorescent labeling of live cells with a CLA analog, enabling real-time visualization of its subcellular localization and dynamics. The protocol is designed for researchers, scientists, and drug development professionals.

The method described herein utilizes a commercially available or custom-synthesized fluorescently-tagged CLA, such as a BODIPY™-CLA conjugate. BODIPY™ dyes are well-suited for live-cell imaging due to their brightness, photostability, and relative insensitivity to the polarity of their environment. This protocol will cover cell preparation, labeling, and imaging, and includes a representative signaling pathway influenced by CLA.

Data Presentation

The following table summarizes representative quantitative data that could be obtained from a fluorescent CLA labeling experiment. This data is illustrative and will vary depending on the cell type, fluorescent CLA analog, and experimental conditions.

| Parameter | Condition 1: Control Cells | Condition 2: Stimulated Cells |

| Labeling Efficiency (%) | 85 ± 5% | 92 ± 4% |

| Mean Fluorescence Intensity (Arbitrary Units) | 1500 ± 200 | 2500 ± 300 |

| Lipid Droplet Co-localization (Pearson's Coefficient) | 0.45 ± 0.05 | 0.75 ± 0.08 |

| Cytotoxicity (LDH Release, % of max) | < 5% | < 5% |

Experimental Protocols

Materials

-

Live cells of interest (e.g., 3T3-L1 preadipocytes, MCF-7 breast cancer cells)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS), sterile

-

Fluorescently-labeled CLA (e.g., BODIPY™ FL C12-Conjugated Linoleic Acid)

-

Dimethyl sulfoxide (DMSO), sterile

-

Live-cell imaging medium (e.g., phenol red-free DMEM)

-

Hoechst 33342 or other nuclear counterstain (optional)

-

MitoTracker™ Red or other organelle-specific dye (optional, for co-localization)

-

96-well imaging plates or glass-bottom dishes

-

Fluorescence microscope with appropriate filter sets and environmental chamber (37°C, 5% CO2)

Protocol for Fluorescent CLA Labeling in Live Cells

-

Cell Seeding:

-

The day before the experiment, seed the cells of interest onto 96-well imaging plates or glass-bottom dishes at a density that will result in 60-80% confluency on the day of the experiment.

-

Incubate the cells overnight at 37°C in a 5% CO2 incubator.

-

-

Preparation of Labeling Solution:

-

Prepare a 1 mM stock solution of the fluorescently-labeled CLA in sterile DMSO.

-

On the day of the experiment, dilute the stock solution in pre-warmed (37°C) serum-free or complete cell culture medium to a final working concentration. The optimal concentration should be determined empirically but typically ranges from 1 to 10 µM. Vortex briefly to mix.

-

-

Cell Labeling:

-

Aspirate the cell culture medium from the wells.

-

Wash the cells once with pre-warmed PBS.

-

Add the labeling solution to the cells.

-

Incubate for 15-60 minutes at 37°C in a 5% CO2 incubator. The optimal incubation time will depend on the cell type and the specific research question.

-

-

Washing and Imaging Preparation:

-

Aspirate the labeling solution.

-

Wash the cells two to three times with pre-warmed PBS or live-cell imaging medium to remove any unbound fluorescent probe.

-

Add fresh, pre-warmed live-cell imaging medium to the cells. If using, add any counterstains (e.g., Hoechst 33342 for nuclei) at their recommended concentrations and incubate as required.

-

-

Live-Cell Imaging:

-

Transfer the plate or dish to a fluorescence microscope equipped with an environmental chamber.

-

Allow the cells to equilibrate in the microscope stage incubator for at least 10 minutes.

-

Acquire images using the appropriate filter sets for the chosen fluorophore (e.g., FITC/GFP channel for BODIPY™ FL).

-

For time-lapse imaging, acquire images at desired intervals.

-

Visualizations

Experimental Workflow

Caption: Workflow for fluorescent CLA labeling in live cells.

CLA Signaling Pathway

Caption: Simplified signaling pathway of t10, c12-CLA inhibiting adipogenesis via PPARγ.

Application Notes and Protocols for Protein Profiling Using Photo-Crosslinkable Amino Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of protein-protein interactions (PPIs) is fundamental to understanding cellular processes, and identifying these interactions is crucial for drug discovery and development. Photo-crosslinkable amino acids offer a powerful method for capturing both stable and transient protein interactions directly within their native cellular environment. This technology utilizes photo-activatable amino acid analogs, such as L-Photo-Leucine and L-Photo-Methionine, which are metabolically incorporated into proteins. Upon activation with ultraviolet (UV) light, these amino acids form covalent bonds with interacting proteins, permanently trapping the complex for subsequent identification and analysis by mass spectrometry. This approach provides a snapshot of the protein interaction network at a specific moment, offering invaluable insights into cellular signaling pathways and disease mechanisms.

Principle of the Method

Photo-crosslinkable amino acids, such as L-Photo-Leucine and L-Photo-Methionine, contain a diazirine ring, a small, photo-activatable functional group.[1][2] When cells are cultured in media containing these amino acid analogs, they are incorporated into newly synthesized proteins in place of their natural counterparts.[3][4] Upon exposure to UV light at a specific wavelength (typically around 365 nm), the diazirine ring is activated, forming a highly reactive carbene intermediate.[1][2] This carbene then rapidly and indiscriminately inserts into neighboring chemical bonds, including those of interacting proteins, forming a stable covalent crosslink.[1][2] The crosslinked protein complexes can then be isolated and analyzed by mass spectrometry to identify the interacting partners. For quantitative analysis, Stable Isotope Labeling by Amino acids in Cell culture (SILAC) can be combined with this method to differentiate specific interactors from non-specific background proteins.[5][6][7][8][9]

Applications in Proteomics and Drug Development

-

Mapping Protein-Protein Interaction Networks: Identification of novel protein-protein interactions to elucidate signaling pathways and cellular machinery.

-

Validation of Drug Targets: Confirming the interaction of a drug candidate with its intended protein target in a cellular context.

-

Identification of Off-Target Effects: Discovering unintended protein interactions of a drug molecule, which can contribute to its toxicity or side effects.

-

Studying Transient Interactions: Capturing weak or transient interactions that are often missed by traditional methods like co-immunoprecipitation.

-

Structural Biology: Providing distance constraints for the computational modeling of protein complexes.[10]

Quantitative Data Summary

The following tables summarize quantitative data and key parameters for protein profiling experiments using photo-crosslinkable amino acids.

| Parameter | Value/Range | Reference |

| Photo-Amino Acid Concentration | ||

| L-Photo-Leucine | 4 mM | [11] |

| L-Photo-Methionine | 2 mM | [11] |

| Incubation Time | 8 - 24 hours | [3] |

| UV Crosslinking Wavelength | ~365 nm | [1][2][12] |

| UV Irradiation Time | 10 - 20 minutes (optimization required) | [12] |

| Distance from UV Source | 1 - 5 cm (for low-power lamps) | [11] |

| ~20 cm (for high-power lamps) | [11] |

| Enrichment Method | Typical Increase in Identified Crosslinks | Reference |

| Size-Exclusion Chromatography (SEC) | Significant enrichment of crosslinked peptides in early fractions | [13][14][15] |

| Strong Cation Exchange (SCX) | Effective for enriching highly charged crosslinked peptides | [14][15] |

| Software for Data Analysis | Key Features | Reference |

| pLink | Search engine for identifying crosslinked peptides from tandem mass spectra. | [16][17] |

| Kojak | Open-source tool for analyzing crosslinked peptides, supports various crosslinkers and isotopic labels. | [16][18][19][20] |

Experimental Protocols

Protocol 1: Metabolic Labeling of Mammalian Cells with Photo-Crosslinkable Amino Acids

This protocol describes the incorporation of L-Photo-Leucine and L-Photo-Methionine into proteins in cultured mammalian cells.

Materials:

-

Mammalian cells of interest (e.g., HEK293, HeLa)

-

Dulbecco's Modified Eagle's Medium (DMEM) lacking L-Leucine and L-Methionine (DMEM-LM)[3]

-

Dialyzed Fetal Bovine Serum (dFBS)

-

L-Photo-Leucine[3]

-

L-Photo-Methionine[3]

-

Phosphate-Buffered Saline (PBS)

-

Standard cell culture reagents and equipment

Procedure:

-

Cell Culture Preparation: Culture mammalian cells to 60-70% confluency in standard complete DMEM.

-

Media Preparation: Prepare the labeling medium by supplementing DMEM-LM with 10% dFBS. For optimal crosslinking, add L-Photo-Leucine to a final concentration of 4 mM and L-Photo-Methionine to a final concentration of 2 mM.[11] Warm the medium to 37°C to aid in dissolving the photo-amino acids.[11]

-

Cell Washing: Aspirate the standard culture medium from the cells and wash the cells twice with sterile PBS.

-

Metabolic Labeling: Add the prepared labeling medium to the cells and incubate for 24 hours in a standard cell culture incubator. For proteins with a high turnover rate, a minimum of 8 hours of incubation may be sufficient.[3]

Protocol 2: In Vivo UV Photo-Crosslinking

This protocol details the UV irradiation step to induce crosslinking between interacting proteins.

Materials:

-

Cells metabolically labeled with photo-crosslinkable amino acids (from Protocol 1)

-

Ice-cold PBS

-

UV lamp with an emission wavelength of ~365 nm (e.g., Stratalinker or a handheld UV lamp)[12]

-

Cell scraper

Procedure:

-

Cell Preparation: After the incubation period, place the cell culture dish on ice. Aspirate the labeling medium and wash the cells twice with ice-cold PBS.

-

UV Irradiation: Add a thin layer of ice-cold PBS to cover the cells, preventing them from drying out during irradiation.[11] Place the uncovered dish under the UV lamp. The optimal distance and time will vary depending on the lamp's power. For a 15W lamp, a distance of 3-5 cm for 10-20 minutes is a good starting point.[11][12] Rotate the dish to ensure even exposure.

-

Cell Harvesting: After irradiation, aspirate the PBS and harvest the cells by scraping in ice-cold PBS. Pellet the cells by centrifugation and store at -80°C until further processing.

Protocol 3: Enrichment of Crosslinked Peptides by Size-Exclusion Chromatography (SEC)

This protocol describes a general workflow for enriching crosslinked peptides from a complex protein digest.

Materials:

-

Crosslinked cell pellet

-

Lysis buffer (e.g., RIPA buffer)

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAA)

-

Trypsin (mass spectrometry grade)

-

SEC column suitable for peptide separation

-

HPLC system

-

Fractions collector

Procedure:

-

Cell Lysis and Protein Digestion: Lyse the cell pellet and denature the proteins. Reduce disulfide bonds with DTT and alkylate cysteine residues with IAA. Digest the proteins overnight with trypsin according to standard protocols.

-

SEC Column Equilibration: Equilibrate the SEC column with an appropriate mobile phase (e.g., ammonium bicarbonate buffer).

-

Sample Injection and Fractionation: Inject the peptide digest onto the SEC column. Collect fractions as the peptides elute. Crosslinked peptides, being larger, are expected to elute in the earlier fractions.[13][14]

-

Fraction Pooling and Analysis: Analyze small aliquots of the fractions by SDS-PAGE or a peptide assay to determine the peptide-containing fractions. Pool the early-eluting fractions containing the enriched crosslinked peptides for mass spectrometry analysis.

Visualizations

Caption: Experimental workflow for protein profiling using photo-crosslinkable amino acids.

Caption: Mechanism of photo-crosslinking for capturing protein-protein interactions.

Caption: Bioinformatic workflow for the analysis of photo-crosslinking mass spectrometry data.

References

- 1. Bot Detection [iris-biotech.de]

- 2. Bot Detection [iris-biotech.de]

- 3. L-Photo-Leucine - FAQs [thermofisher.com]

- 4. iright.com [iright.com]

- 5. Overview of SILAC Technology for Quantitative Proteomics - Creative Proteomics [creative-proteomics.com]

- 6. researchgate.net [researchgate.net]

- 7. Quantitative Proteomics Using SILAC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Functional and quantitative proteomics using SILAC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Quantitative Analysis of Protein-Protein Interactions Using SILAC and MS | MtoZ Biolabs [mtoz-biolabs.com]

- 10. m.youtube.com [m.youtube.com]

- 11. assets.fishersci.com [assets.fishersci.com]

- 12. rsc.org [rsc.org]

- 13. Expanding the chemical cross-linking toolbox by the use of multiple proteases and enrichment by size exclusion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. researchgate.net [researchgate.net]

- 16. An open data format for visualization and analysis of cross-linked mass spectrometry results - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Improved analysis of crosslinking mass spectrometry data with Kojak 2.0, advanced by integration into the Trans-Proteomic Pipeline - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Kojak [kojak-ms.systemsbiology.net]

- 20. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Click Chemistry

Disclaimer: The specific entity "phen-ClA" could not be definitively identified in scientific literature. Therefore, these application notes and protocols provide a detailed guide for a general and widely used click chemistry reaction: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction is a cornerstone of bioconjugation, drug development, and materials science, and the provided protocols can be adapted for a wide range of specific azide- and alkyne-containing molecules.

Introduction

Click chemistry, a concept introduced by K. Barry Sharpless, refers to a class of reactions that are rapid, efficient, and specific.[1][2] The most prominent example is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole linkage between an azide and a terminal alkyne.[3][4] This reaction is exceptionally versatile due to its biocompatibility, high yields, and tolerance of a wide variety of functional groups and reaction conditions, including aqueous environments.[1][3] These characteristics make it an invaluable tool for researchers, scientists, and drug development professionals in applications ranging from peptide and oligonucleotide labeling to the synthesis of complex drug conjugates.[5][6][7]

This document provides detailed protocols for performing a typical CuAAC reaction in an aqueous buffer system, suitable for the conjugation of biomolecules.

Quantitative Reaction Parameters

Successful click chemistry reactions depend on the careful control of several key parameters. The following table summarizes typical quantitative data for CuAAC reactions, providing a starting point for optimization.

| Parameter | Concentration Range | Typical Value | Notes |

| Alkyne-Molecule | 10 µM - 10 mM | 100 µM | The limiting reagent in many bioconjugation reactions. |

| Azide-Molecule | 1 - 50 equivalents | 10 equivalents | An excess of the smaller molecule is often used to drive the reaction to completion. |

| Copper(II) Sulfate (CuSO₄) | 0.1 - 10 mol% | 1 mol% | Precursor for the active Cu(I) catalyst.[3] |

| Reducing Agent (e.g., Sodium Ascorbate) | 1 - 50 equivalents to Cu(II) | 5 equivalents to Cu(II) | Reduces Cu(II) to the active Cu(I) catalytic species in situ.[3][5] |

| Copper(I)-Stabilizing Ligand (e.g., THPTA) | 1 - 5 equivalents to Cu(II) | 5 equivalents to Cu(II) | Accelerates the reaction and protects biomolecules from oxidative damage.[5][8] |

| Temperature | 4 - 37 °C | Room Temperature (20-25 °C) | The reaction is typically efficient at room temperature.[5] |

| Reaction Time | 15 min - 24 h | 1 - 4 hours | Reaction progress should be monitored by an appropriate analytical method (e.g., LC-MS, SDS-PAGE). |

| pH | 4 - 9 | 7.4 | The reaction is tolerant of a wide pH range, but physiological pH is common for bioconjugations.[1] |

Experimental Protocols

Protocol 1: General Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for the conjugation of an azide-modified molecule to an alkyne-modified molecule in an aqueous buffer.

Materials:

-

Alkyne-functionalized molecule

-

Azide-functionalized molecule

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium L-ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

-

Phosphate-buffered saline (PBS), pH 7.4

-

Degassed deionized water

-

Microcentrifuge tubes

Equipment:

-

Vortex mixer

-

Centrifuge

-

Analytical equipment for reaction monitoring and purification (e.g., HPLC, LC-MS, FPLC)

Procedure:

-

Preparation of Stock Solutions:

-

Copper(II) Sulfate (20 mM): Dissolve 5.0 mg of CuSO₄·5H₂O in 1 mL of deionized water.

-

Sodium Ascorbate (100 mM): Dissolve 19.8 mg of sodium ascorbate in 1 mL of deionized water. Prepare this solution fresh.

-

THPTA Ligand (50 mM): Dissolve 21.7 mg of THPTA in 1 mL of deionized water.

-

Alkyne-Molecule (1 mM): Prepare a 1 mM solution of the alkyne-functionalized molecule in PBS.

-

Azide-Molecule (10 mM): Prepare a 10 mM solution of the azide-functionalized molecule in an appropriate solvent (e.g., DMSO or water).

-

-

Reaction Setup:

-

In a microcentrifuge tube, add the following in the specified order:

-

437.5 µL of the 1 mM alkyne-molecule solution in PBS.

-

5 µL of the 10 mM azide-molecule solution.

-

-

Vortex briefly to mix.

-

-

Catalyst Preparation:

-

In a separate microcentrifuge tube, prepare the catalyst premix by adding:

-

5.0 µL of the 50 mM THPTA ligand solution.

-

2.5 µL of the 20 mM CuSO₄ solution.

-

-

Vortex briefly to mix. Let the solution stand for 1-2 minutes.

-

-

Initiation of the Click Reaction:

-

Add the 7.5 µL of the catalyst premix to the reaction tube containing the alkyne and azide molecules.

-

Add 25 µL of the freshly prepared 100 mM sodium ascorbate solution to initiate the reaction.[5]

-

The final reaction volume is 500 µL.

-

-

Incubation:

-

Incubate the reaction at room temperature for 1-4 hours. For sensitive biomolecules, the reaction can be performed at 4°C for a longer duration (e.g., 12-24 hours). Protect the reaction from light if using fluorescently labeled molecules.

-

-

Reaction Quenching and Purification:

-

The reaction can be quenched by adding EDTA to a final concentration of 10 mM to chelate the copper.

-

Purify the resulting conjugate using an appropriate method, such as size-exclusion chromatography, affinity chromatography, or HPLC.

-

Safety Precautions:

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle azides with care as some can be explosive, especially small organic azides.

-

Copper compounds can be toxic. Avoid inhalation and skin contact.

Visualizations

Experimental Workflow for CuAAC

The following diagram illustrates the step-by-step workflow for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Caption: A flowchart of the experimental workflow for a standard CuAAC reaction.

Generic Signaling Pathway for Drug Discovery

Click chemistry is a powerful tool for target identification and validation in drug discovery. The diagram below represents a generic kinase signaling pathway that can be investigated using click chemistry-modified probes.

Caption: A simplified diagram of a generic cell signaling cascade.

References

- 1. Click Chemistry [organic-chemistry.org]

- 2. youtube.com [youtube.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]

- 7. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]

- 8. jenabioscience.com [jenabioscience.com]

Application Notes and Protocols for Incorporating Conjugated Linoleic Acid (CLA) into Cellular Lipids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Conjugated Linoleic Acid (CLA) refers to a group of positional and geometric isomers of linoleic acid, with the most studied being cis-9, trans-11 and trans-10, cis-12 CLA. These fatty acids are of significant interest due to their diverse biological activities, including anti-adipogenic, anti-carcinogenic, and anti-inflammatory properties. A key aspect of understanding the mechanisms behind these effects is studying the incorporation of CLA into cellular lipids and the subsequent alterations in lipid metabolism and signaling pathways.

These application notes provide detailed protocols for researchers to effectively incorporate CLA into cellular lipids in vitro, and to analyze the resulting changes in cellular phenotype and lipid composition.

Data Presentation: Effects of CLA on Lipid Profiles

The following tables summarize quantitative data from various studies on the effects of CLA supplementation on lipid profiles. It is important to note that results can vary depending on the specific CLA isomer, dosage, duration of treatment, and the model system used.

Table 1: Effect of CLA Isomers on Adipocyte Differentiation and Lipid Accumulation

| Cell Line | CLA Isomer(s) | Concentration | Duration | Effect on Lipid Accumulation | Reference |

| 3T3-L1 preadipocytes | trans-10, cis-12 CLA | 10-100 µM | 8 days | Decreased triglyceride content | [1](--INVALID-LINK--) |

| Human preadipocytes | trans-10, cis-12 CLA | 100 µM | 14 days | Inhibited differentiation and lipid filling | [1](--INVALID-LINK--) |

| Bovine intramuscular preadipocytes | Mixed CLA isomers | 50-150 µM | 4 days | Dose-dependent decrease in proliferation and lipid content | [2] |

Table 2: In Vivo Effects of CLA Supplementation on Serum Lipid Profiles in Humans

| Study Population | CLA Dosage | Duration | Effect on Triglycerides (TG) | Effect on Total Cholesterol (TC) | Effect on LDL-C | Effect on HDL-C | Reference |

| Healthy adults | 3.4 g/day (mixed isomers) | 12 weeks | No significant change | No significant change | No significant change | No significant change | [3] |

| Overweight and obese adults | 3.2 g/day (mixed isomers) | 12 weeks | No significant change | Slight decrease | No significant change | No significant change | [3] |

| Adults with dyslipidemia | 3.0 g/day (trans-10, cis-12 CLA) | 12 weeks | Increase | Increase | Increase | Decrease |

Experimental Protocols

Protocol 1: Preparation of CLA Stock Solution for Cell Culture

Objective: To prepare a sterile, concentrated stock solution of CLA for treating cells in culture.

Materials:

-

Conjugated Linoleic Acid (free fatty acid form, specific isomer or mixture)

-

Ethanol (200 proof, sterile)

-

Bovine Serum Albumin (BSA), fatty acid-free

-

Sterile phosphate-buffered saline (PBS)

-

Sterile microcentrifuge tubes

-

Sterile filters (0.22 µm)

Procedure:

-

Dissolving CLA:

-

In a sterile fume hood, dissolve the CLA in sterile ethanol to create a concentrated primary stock solution (e.g., 100 mM). CLA is a lipid and will not dissolve directly in aqueous culture medium.

-

Vortex thoroughly to ensure complete dissolution.

-

-

Complexing with BSA (Optional but Recommended):

-

To enhance the bioavailability and reduce the potential cytotoxicity of the free fatty acid, it is recommended to complex the CLA with fatty acid-free BSA.

-

Prepare a sterile solution of 10% (w/v) fatty acid-free BSA in PBS.

-

Slowly add the ethanolic CLA stock solution to the BSA solution while stirring gently to achieve the desired molar ratio (e.g., 2:1 CLA:BSA).

-

Incubate the mixture at 37°C for 30-60 minutes to allow for complex formation.

-

-

Sterilization and Storage:

-

Sterilize the CLA-BSA complex or the ethanolic CLA stock solution by passing it through a 0.22 µm sterile filter.

-

Aliquot the sterile stock solution into sterile microcentrifuge tubes.

-

Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage. Avoid repeated freeze-thaw cycles.

-

Protocol 2: Treatment of Cultured Cells with CLA

Objective: To expose cultured cells to CLA to study its effects on cellular processes.

Materials:

-

Cultured cells of interest (e.g., 3T3-L1 preadipocytes, HepG2 hepatocytes, MCF-7 breast cancer cells)

-

Complete cell culture medium

-

Sterile CLA stock solution (from Protocol 1)

-

Cell culture plates or flasks

Procedure:

-

Cell Seeding:

-

Seed the cells in appropriate culture vessels (e.g., 6-well plates, 10 cm dishes) at a density that will allow for the desired treatment duration without reaching over-confluence.

-